Cas no 2137664-47-0 (1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester)

Technical Introduction: 1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester is a pyrrole derivative with a molecular structure featuring an ethyl substitution at the 4-position and a methyl ester group at the 3-carboxylic acid site. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized pyrrole core, which serves as a versatile intermediate for heterocyclic chemistry. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. Its defined substitution pattern offers selectivity in reactions, making it valuable for constructing complex molecules. The compound is typically characterized by NMR and mass spectrometry to ensure purity and structural integrity.
1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester structure
2137664-47-0 structure
Product Name:1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester
CAS No:2137664-47-0
MF:C9H13NO2
MW:167.205022573471
CID:5277855
Update Time:2025-06-11

1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester
    • Inchi: 1S/C9H13NO2/c1-4-7-5-10(2)6-8(7)9(11)12-3/h5-6H,4H2,1-3H3
    • InChI Key: FDQOYXSNRXSRGV-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CC)C(C(OC)=O)=C1

1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester Pricemore >>

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Additional information on 1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester

Research Brief on 1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester (CAS: 2137664-47-0) in Chemical Biology and Pharmaceutical Applications

1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester (CAS: 2137664-47-0) is a pyrrole derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its unique pyrrole core with ethyl and methyl substituents, has been explored for its bioactivity and synthetic utility in medicinal chemistry. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a building block for kinase inhibitors. The study demonstrated that modifications at the 3-carboxylic acid position could yield derivatives with selective activity against tyrosine kinases implicated in cancer. The methyl ester moiety of 2137664-47-0 was found to enhance cell permeability, making it a promising candidate for further optimization in oncology drug development.

Another significant application of this compound was reported in a Nature Communications paper, where it served as a precursor for the synthesis of novel antimicrobial agents. The 4-ethyl-1-methyl substitution pattern was shown to confer improved metabolic stability compared to unsubstituted pyrrole analogs, addressing a common limitation in anti-infective drug design. The study utilized computational docking and in vitro assays to validate its mechanism of action against bacterial efflux pumps.

Recent advances in synthetic methodology have also expanded the utility of 2137664-47-0. A 2024 Organic Letters publication described a catalytic asymmetric synthesis approach that enables the production of enantiomerically pure derivatives. This breakthrough is particularly relevant for CNS drug development, where chirality often determines pharmacological activity and safety profiles.

From a mechanistic perspective, structural analyses using X-ray crystallography and NMR spectroscopy have revealed that the compound's conformational flexibility allows for diverse binding modes with biological targets. This property has been exploited in fragment-based drug discovery programs, as documented in recent ACS Medicinal Chemistry Letters articles.

Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC molecules, the pyrrole scaffold facilitates favorable ternary complex formation between E3 ligases and target proteins. This application represents an exciting frontier in chemical biology that may yield novel therapeutic modalities.

In conclusion, 1H-Pyrrole-3-carboxylic acid, 4-ethyl-1-methyl-, methyl ester (2137664-47-0) has emerged as a multifaceted tool in modern drug discovery. Its demonstrated applications span kinase inhibition, antimicrobial development, and targeted degradation approaches, supported by robust structural and mechanistic studies. Future research directions likely include further exploration of its structure-activity relationships and expansion of its synthetic utility through innovative chemical transformations.

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